Octylazanium;bromide
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Overview
Description
Octylazanium;bromide is a quaternary ammonium compound with the chemical formula C₈H₂₀BrN. It is commonly used as a phase transfer catalyst in various organic reactions. This compound is known for its ability to facilitate the transfer of reactants between aqueous and organic phases, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octylazanium;bromide can be synthesized through a quaternization reaction where octylamine reacts with bromine. The reaction typically occurs in an organic solvent such as acetonitrile or tetrahydrofuran. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octylamine and bromine are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It is commonly involved in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Octylamine oxide.
Reduction: Octylamine.
Substitution: Octylazanium derivatives with different anions.
Scientific Research Applications
Octylazanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The primary mechanism of action of octylazanium;bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases by forming a complex with the reactant in one phase and transporting it to the other phase. This enhances the reaction rate and efficiency. The compound interacts with molecular targets such as anionic reactants and organic substrates, enabling various chemical transformations.
Comparison with Similar Compounds
Tetraoctylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.
Tetrabutylammonium bromide: Widely used in organic synthesis for similar applications.
Uniqueness: Octylazanium;bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it particularly effective in phase transfer catalysis. Its ability to dissolve in both aqueous and organic solvents enhances its versatility in various chemical reactions.
Properties
IUPAC Name |
octylazanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDQKKGAYONOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[NH3+].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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